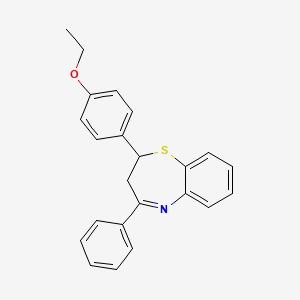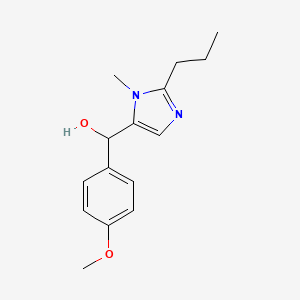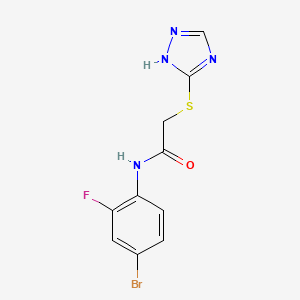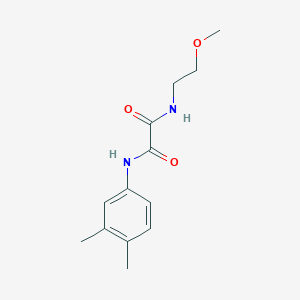![molecular formula C22H22N2O3S2 B5213906 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, commonly known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of various respiratory viral infections. Developed by Ansun Biopharma, DAS181 is a sialidase enzyme inhibitor that cleaves sialic acid residues on the surface of host cells, thereby preventing viral attachment and entry.
Mecanismo De Acción
The mechanism of action of DAS181 involves the inhibition of sialidase enzymes on the surface of host cells. Sialidases cleave sialic acid residues on the surface of host cells, which are used by many respiratory viruses as receptors for attachment and entry. By inhibiting sialidase activity, DAS181 prevents viral attachment and entry into host cells, thereby reducing viral replication and spread.
Biochemical and Physiological Effects
DAS181 has been shown to have minimal toxicity and few side effects in animal studies. It has also been shown to have a broad spectrum of antiviral activity against various respiratory viruses. DAS181 has been shown to be effective in reducing viral titers and improving survival rates in animal models of respiratory viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAS181 has several advantages for lab experiments, including its broad spectrum of antiviral activity, high purity and yield, and minimal toxicity. However, DAS181 is a relatively new drug, and there is still much to be learned about its safety and efficacy in humans. There are also limitations to its use, including the need for further optimization of dosing and delivery methods.
Direcciones Futuras
There are several future directions for the development and use of DAS181. These include further optimization of dosing and delivery methods, clinical trials to evaluate its safety and efficacy in humans, and the exploration of its potential use in combination with other antiviral drugs. Additionally, there is potential for the development of DAS181 as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised.
Métodos De Síntesis
The synthesis of DAS181 involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenyl isocyanate to form N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)urea. This intermediate is then reacted with 2-(methylthio)benzoyl chloride to form the final product, DAS181. The synthesis of DAS181 has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
DAS181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have demonstrated that DAS181 can significantly reduce viral replication and inhibit viral attachment and entry into host cells. In vivo studies in animal models have also shown that DAS181 can improve survival rates and reduce viral titers in infected animals.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-8-13-20(16(2)14-15)24-29(26,27)18-11-9-17(10-12-18)23-22(25)19-6-4-5-7-21(19)28-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKXWLVRYEBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)

![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)




![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B5213915.png)
![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213918.png)